8-Oxaspiro[4.5]decan-3-amine;hydrochloride
Description
Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their inherent three-dimensional nature, which allows for the exploration of chemical space beyond that of traditional flat, aromatic compounds. rsc.orgmdpi.com This three-dimensionality can lead to improved target affinity and selectivity. The rigid nature of the spirocyclic core helps to pre-organize appended functional groups in a well-defined spatial orientation, reducing the entropic penalty upon binding to a biological target. nih.gov This conformational restriction is a valuable strategy in drug design for enhancing potency and optimizing pharmacokinetic properties. dntb.gov.ua
The introduction of a spiro center can also favorably modulate the physicochemical properties of a molecule. For instance, increasing the fraction of sp3-hybridized carbons by incorporating a spirocycle often leads to improved solubility and metabolic stability. bldpharm.com
Table 1: General Advantages of Spirocyclic Scaffolds in Drug Discovery
| Feature | Implication in Medicinal Chemistry |
| Three-Dimensionality | Allows for novel interactions with biological targets and exploration of new chemical space. rsc.org |
| Conformational Rigidity | Reduces the entropic cost of binding, potentially increasing potency and selectivity. nih.gov |
| Novelty | Provides opportunities for developing new intellectual property. acs.org |
| Improved Physicochemical Properties | Can lead to better solubility, metabolic stability, and overall ADME profiles. tandfonline.com |
Overview of Oxaspirocyclic Amine Motifs in Bioactive Compound Research
The incorporation of an oxygen atom within a spirocyclic framework to form an oxaspirocycle can further enhance the drug-like properties of a molecule. The oxygen atom can act as a hydrogen bond acceptor, improving solubility and providing an additional point of interaction with biological targets. rsc.org Oxaspirocyclic motifs are found in a number of natural products and have been incorporated into various bioactive compounds. mdpi.com
Research has shown that replacing a carbon atom with an oxygen atom in a spirocyclic system can significantly decrease lipophilicity, a key parameter in drug design. researchgate.net The synthesis of oxaspirocycles has been an active area of research, with various methods developed to access these valuable scaffolds. nih.gov The resulting oxaspirocyclic amines are versatile building blocks for the synthesis of compound libraries for high-throughput screening.
Research Context of 8-Oxaspiro[4.5]decan-3-amine;hydrochloride within Contemporary Chemical Biology
While specific research on this compound is not extensively documented in publicly available literature, the broader class of oxaspiro[4.5]decane derivatives has been explored for various biological activities. For instance, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists, which have potential applications in the treatment of neurological disorders. nih.gov
The 8-oxaspiro[4.5]decane scaffold is an isomer of more commonly studied oxaspirocycles, and its unique arrangement of the oxygen atom and the amine-bearing ring may confer novel biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for use in biological assays. The study of such molecules contributes to our understanding of how the spatial arrangement of atoms in a rigid scaffold influences biological activity and provides a basis for the rational design of new therapeutic agents.
The synthesis and biological evaluation of libraries of oxaspiro[4.5]decane derivatives could lead to the discovery of novel modulators of various biological targets. The structural simplicity and synthetic accessibility of compounds like this compound make them valuable starting points for such discovery efforts.
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-1-2-9(7-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLIZDBYVULRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CC1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Oxaspiro 4.5 Decan 3 Amine and Its Analogues
Established Synthetic Pathways for the 1-Oxaspiro[4.5]decane Skeleton
The construction of the 1-oxaspiro[4.5]decane framework is a foundational aspect of synthesizing 8-Oxaspiro[4.5]decan-3-amine. This section explores the classical and well-documented reactions that enable the formation of this spirocyclic ether system.
Cyclization Reactions and Annulation Strategies for Spirocyclic Ethers
The formation of spirocyclic ethers, including the 1-oxaspiro[4.5]decane skeleton, often relies on intramolecular cyclization reactions of appropriately functionalized precursors. A common strategy involves the acid-catalyzed cyclization of a diol or a hydroxy ketone. For instance, the reaction of a cyclohexane (B81311) derivative bearing a hydroxyethyl (B10761427) or a related side chain at a quaternary carbon center can lead to the desired spirocyclic ether upon treatment with acid.
Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also pivotal in the synthesis of spiroketals and spirocyclic ethers. Transition-metal catalysis has emerged as a powerful tool in this regard. Palladium-catalyzed processes, for example, can facilitate carbonylative Sonogashira coupling in tandem with double annulation reactions to construct benzannulated researchgate.netresearchgate.net-spiroketals. reachemchemicals.com Similarly, copper-catalyzed annulation and alkene transposition cascade reactions provide a modular approach to complex spirocyclic ethers from readily available alkenol substrates. acs.org Tandem Prins/pinacol rearrangements catalyzed by Lewis acids have also been successfully employed to synthesize oxaspiro[4.5]decan-1-one scaffolds, which can serve as precursors to the desired skeleton. rsc.org
Another effective approach involves the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. While traditional methods have utilized toxic oxidants, recent advancements have introduced photochemical routes employing reagents like iodine monochloride, offering a high-yielding and less hazardous alternative. reachemchemicals.com Furthermore, stereoselective (3 + 2) annulation processes have been developed to construct novel pyrazole (B372694) fused spiroketals, showcasing the versatility of annulation strategies in spirocycle synthesis. jddhs.com
| Cyclization/Annulation Strategy | Key Features | Catalyst/Reagent Examples | Resulting Spirocycle Type |
| Acid-Catalyzed Cyclization | Simple, often uses diol or hydroxy ketone precursors. | H₂SO₄, TsOH | Simple Spirocyclic Ethers |
| Transition-Metal Catalyzed Annulation | High efficiency, modularity, and control over stereochemistry. | Pd(OAc)₂, Cu(OTf)₂ | Complex Spirocyclic Ethers, Spiroketals |
| Tandem Prins/Pinacol Rearrangement | Cascade reaction forming oxaspirocycles from aldehydes and specific alcohols. | Lewis Acids (e.g., BF₃·OEt₂) | Oxaspiro[4.5]decan-1-ones |
| Photochemical Oxidative Cyclization | Milder conditions, avoids toxic heavy metal oxidants. | ICl, NaOAc | Complex Spiroketals |
| (3+2) Annulation | Stereoselective formation of fused spirocyclic systems. | Base-mediated | Pyrazole Fused Spiroketals |
Methodologies for Introducing the Amine Functionality at C3
Once the 8-oxaspiro[4.5]decane skeleton is established, the introduction of an amine group at the C3 position is a critical transformation. A common and effective method for this is reductive amination . This two-step process typically begins with the synthesis of the corresponding ketone, 8-oxaspiro[4.5]decan-3-one. This ketone can then be reacted with ammonia (B1221849) or a suitable amine precursor in the presence of a reducing agent to form the desired 3-amino derivative.
The choice of reducing agent is crucial for the efficiency and selectivity of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.com The reaction conditions can often be tuned to favor the formation of the primary amine.
Alternative approaches to C3-amination may involve the conversion of a C3-hydroxyl group, obtained from the reduction of the corresponding ketone, into a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Advanced Synthetic Approaches to 8-Oxaspiro[4.5]decan-3-amine
Building upon the established methods, recent advancements in organic synthesis have provided more sophisticated and efficient routes to chiral spirocyclic amines like 8-Oxaspiro[4.5]decan-3-amine. These approaches often focus on stereocontrol, the use of novel reagents, and the implementation of sustainable practices.
Stereoselective and Enantioselective Synthesis of Chiral Spirocycles
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of 8-Oxaspiro[4.5]decan-3-amine is of paramount importance. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. reachemchemicals.com For instance, cascade reactions catalyzed by chiral secondary amines can provide access to chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. reachemchemicals.com
Furthermore, the enantioselective synthesis of the spirocyclic core can be achieved through various catalytic methods, including transition metal catalysis with chiral ligands. acs.org Once a chiral ketone intermediate, such as enantiopure 8-oxaspiro[4.5]decan-3-one, is obtained, the subsequent reductive amination can proceed with retention of the stereocenter at the spiro-carbon. The stereochemistry at the newly formed C3-amine center can be influenced by the choice of reagents and reaction conditions, potentially allowing for diastereoselective synthesis. Chiral auxiliaries can also be employed to direct the stereochemical outcome of the amination step. For compounds with multiple stereocenters, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, can be employed to separate the desired enantiomer. reachemchemicals.com
| Asymmetric Strategy | Catalyst/Reagent Type | Key Advantage |
| Asymmetric Organocatalysis | Chiral Amines, Phosphoric Acids | Metal-free, high enantioselectivity. |
| Transition Metal Catalysis | Chiral Ligands (e.g., BINAP, Salen) | High turnover numbers, broad substrate scope. |
| Chiral Auxiliaries | Attached to the substrate to direct stereochemistry. | Predictable stereochemical outcome. |
| Chiral Resolution | Resolving agents, chiral chromatography. | Separation of enantiomers from a racemic mixture. |
Development of Novel Protecting Group Strategies and Amine Precursors
In multi-step syntheses of complex molecules like 8-Oxaspiro[4.5]decan-3-amine, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. The amine functionality is particularly susceptible to a wide range of reagents, making its protection a critical consideration.
Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily introduced and removed under specific conditions. The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its removal without affecting other parts of the molecule. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in complex syntheses.
The development of novel amine precursors has also advanced the synthesis of complex amines. For reductive amination, besides ammonia, other nitrogen sources like hydroxylamine (B1172632) derivatives followed by reduction, or various primary amines that can be later dealkylated, can be employed. The use of masked amine equivalents that are stable under certain reaction conditions and can be unmasked at a later stage is another sophisticated strategy.
Green Chemistry and Sustainable Synthetic Route Development for Oxaspiro Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.org For the synthesis of oxaspiro compounds and their amino derivatives, several green approaches can be envisioned.
The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a key aspect of green synthesis. mdpi.com Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. For example, transaminases could potentially be used for the asymmetric amination of 8-oxaspiro[4.5]decan-3-one.
Solvent selection is another critical factor. The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of a synthesis. rsc.org Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can improve efficiency and reduce waste. rsc.org The development of electrosynthetic methods, which use electricity to drive chemical reactions, also presents a sustainable alternative to traditional reagent-based transformations for the synthesis of spiroketals.
| Green Chemistry Principle | Application in Oxaspiro Compound Synthesis |
| Catalysis | Use of efficient and recyclable metal or enzyme catalysts. |
| Safer Solvents | Replacement of hazardous solvents with water, ethanol, or supercritical CO₂. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used into the final product. |
| One-Pot Reactions | Combining multiple reaction steps into a single operation to reduce waste and improve efficiency. |
| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. |
| Energy Efficiency | Employing methods that require less energy, such as microwave-assisted synthesis or reactions at ambient temperature. |
Synthesis of Derivatized 8-Oxaspiro[4.5]decan-3-amine Analogues
The generation of a library of 8-Oxaspiro[4.5]decan-3-amine analogues with varied physicochemical properties is crucial for systematic structure-activity relationship (SAR) studies. These studies are fundamental in optimizing the biological activity and pharmacokinetic profiles of lead compounds. The synthetic strategies employed are designed to allow for the introduction of a wide range of functional groups at specific positions of the molecule.
Chemical Modifications at the Amine Nitrogen and Side Chains
The primary amine group in 8-Oxaspiro[4.5]decan-3-amine serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of N-substituted analogues. Standard organic chemistry reactions can be employed to introduce alkyl, aryl, acyl, and other functional groups, thereby modulating the compound's polarity, basicity, and steric bulk.
N-Alkylation: Reductive amination is a widely used method for the N-alkylation of primary amines. This reaction involves the condensation of the parent amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. This approach allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups.
N-Arylation: The introduction of aryl substituents at the amine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, catalyzed by a palladium or copper complex. This methodology provides access to a broad spectrum of N-aryl derivatives with diverse electronic and steric properties.
Amide Formation: Acylation of the amine with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is useful for introducing a variety of functional groups and for modulating the electronic properties of the nitrogen atom.
The following table summarizes some of the potential chemical modifications at the amine nitrogen of 8-Oxaspiro[4.5]decan-3-amine, along with the general synthetic methods and the types of analogues that can be produced.
| Modification Type | General Synthetic Method | Resulting Analogue |
| N-Alkylation | Reductive Amination | Secondary or Tertiary Alkylamine |
| N-Arylation | Buchwald-Hartwig Amination | N-Aryl Amine |
| N-Acylation | Reaction with Acyl Halides/Carboxylic Acids | Amide |
| N-Sulfonylation | Reaction with Sulfonyl Chlorides | Sulfonamide |
Ring System Substitutions and Heteroatom Incorporations for Structural Diversity
To further explore the chemical space around the 8-Oxaspiro[4.5]decan-3-amine scaffold, modifications to the spirocyclic ring system itself are of significant interest. These modifications can include the introduction of substituents on the carbon framework or the replacement of a carbon atom with a heteroatom, leading to novel heterocyclic systems with potentially altered biological activities.
Systematic modifications of analogous spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, have been reported, demonstrating the feasibility of introducing a variety of functional groups. For instance, the synthesis of derivatives with ethyl, methylene, dithioketal, and oxime functionalities has been described. nih.gov These modifications can influence the compound's conformation, lipophilicity, and ability to interact with biological targets.
The incorporation of additional heteroatoms into the spirocyclic framework can lead to significant changes in the molecule's properties. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, showcasing the versatility of synthetic approaches to create diverse heterocyclic scaffolds. nih.gov These modifications can impact the compound's hydrogen bonding capacity, polarity, and metabolic stability.
The table below provides examples of potential ring system modifications for the 8-Oxaspiro[4.5]decan-3-amine scaffold, based on synthetic strategies reported for analogous compounds.
| Modification Type | Potential Synthetic Strategy | Resulting Analogue |
| Ring Substitution | Functionalization of ketone precursors | Substituted 8-Oxaspiro[4.5]decane |
| Heteroatom Incorporation | Multi-step synthesis from appropriate precursors | Diazaspiro or other heterocyclic analogues |
Preparation of Radiolabeled 8-Oxaspiro[4.5]decan-3-amine Probes for Molecular Imaging Research
Radiolabeled probes are indispensable tools in molecular imaging techniques such as Positron Emission Tomography (PET), which allow for the non-invasive visualization and quantification of biological processes in vivo. The development of radiolabeled analogues of 8-Oxaspiro[4.5]decan-3-amine could enable the study of their pharmacokinetic properties and target engagement in living organisms.
The choice of radionuclide is critical and is often dictated by its half-life and the biological process being studied. For many applications, the short-lived positron-emitting isotopes carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) are preferred.
¹¹C-Labeling: The introduction of a ¹¹C-methyl group is a common strategy for radiolabeling bioactive molecules. This can be achieved by reacting a suitable precursor, such as a des-methyl analogue or a primary or secondary amine, with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. In the case of 8-Oxaspiro[4.5]decan-3-amine, N-methylation with [¹¹C]CH₃I would yield the corresponding ¹¹C-labeled N-methyl derivative.
¹⁸F-Labeling: The longer half-life of ¹⁸F makes it a more practical choice for many PET imaging studies. The introduction of ¹⁸F can be achieved through various methods, including nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group in an activated aromatic system) with [¹⁸F]fluoride. For 8-Oxaspiro[4.5]decan-3-amine, a common strategy would be to synthesize a precursor bearing a leaving group on a side chain, which can then be displaced by [¹⁸F]F⁻. For example, a 2-fluoroethoxy or 3-fluoropropoxy side chain could be introduced via N-alkylation with a precursor containing a leaving group, followed by radiofluorination.
The development of a radiolabeled probe requires careful consideration of the precursor synthesis, the radiolabeling conditions (e.g., reaction time, temperature, and base), and the purification of the final radiotracer. The following table outlines potential strategies for the radiosynthesis of 8-Oxaspiro[4.5]decan-3-amine probes.
| Radionuclide | Labeling Strategy | Precursor | Radiosynthesized Probe |
| ¹¹C | N-methylation | 8-Oxaspiro[4.5]decan-3-amine | [¹¹C]N-methyl-8-Oxaspiro[4.5]decan-3-amine |
| ¹⁸F | Nucleophilic Substitution | N-(2-tosyloxyethyl)-8-Oxaspiro[4.5]decan-3-amine | N-(2-[¹⁸F]fluoroethyl)-8-Oxaspiro[4.5]decan-3-amine |
While specific examples of radiolabeled 8-Oxaspiro[4.5]decan-3-amine are not yet reported in the literature, the established methodologies for radiolabeling amines and other bioactive molecules provide a clear roadmap for the future development of such imaging agents.
Structure Activity Relationship Sar Studies of 8 Oxaspiro 4.5 Decan 3 Amine Derivatives
Elucidating Key Structural Determinants for Receptor Binding Affinity
The 8-oxaspiro[4.5]decane framework is a key structural motif that imparts significant three-dimensionality to its derivatives. Spirocycles, by definition, feature two rings connected by a single common atom, which results in a rigid structure with well-defined spatial orientations for its functional groups. tandfonline.combldpharm.com This inherent rigidity is a major advantage in drug design, as it reduces the number of possible conformations the molecule can adopt, thereby minimizing the entropic penalty upon binding to a receptor. bldpharm.com The spirocyclic core of 8-oxaspiro[4.5]decan-3-amine allows functional groups to be projected in distinct vectors in three-dimensional space, which can lead to more specific and significant interactions with the complex 3D architecture of receptor binding sites compared to more planar aromatic systems. tandfonline.com
Conformational analysis of this scaffold reveals that the cyclohexane (B81311) and tetrahydrofuran (B95107) rings adopt specific chair/boat and envelope/twist conformations, respectively. The relative orientation of these rings and the position of the amine group are critical for establishing the bioactive conformation—the specific 3D arrangement of the molecule when it binds to its biological target. For instance, in the optimization of inhibitors for certain enzymes, introducing a spirocyclic scaffold was shown to maintain the preferred orientation of a primary amine group, preserving crucial hydrogen bond interactions with the receptor. bldpharm.com The sp3-rich nature of the 8-oxaspiro[4.5]decane system is considered a favorable trait in modern drug discovery, as a higher fraction of sp3-hybridized carbons often correlates with increased success in clinical development. bldpharm.com
In the absence of a high-resolution crystal structure for a target receptor, ligand-based drug design principles are invaluable for understanding the structural requirements for binding. gardp.orgnih.gov This approach relies on studying the properties of a series of molecules known to be active at a specific target to develop a pharmacophore model. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to exert a specific biological activity. researchgate.net
For derivatives of 8-Oxaspiro[4.5]decan-3-amine, a pharmacophore model would typically be generated by superimposing a set of active analogues and identifying common chemical features critical for their interaction with a receptor. researchgate.net Key features for this class of compounds would likely include:
A positively ionizable group: The primary amine at the 3-position, which is protonated at physiological pH, serves as a crucial hydrogen bond donor and can form an ionic bond with an acidic residue (like aspartate) in the receptor binding pocket. mdpi.com
A hydrogen bond acceptor: The ether oxygen of the tetrahydrofuran ring at the 8-position can act as a hydrogen bond acceptor.
A hydrophobic core: The bicyclic aliphatic spiro-system provides a bulky, hydrophobic scaffold that can engage in van der Waals interactions with hydrophobic pockets within the receptor.
The relative spatial arrangement of these features, dictated by the rigid spirocyclic backbone, is a critical determinant of binding affinity. By comparing the structures of highly active and inactive compounds, researchers can refine the pharmacophore model, defining optimal distances and angles between these key features, which then guides the design of new, potentially more potent molecules. gardp.orgmdpi.com
Modulating Pharmacological Selectivity through Structural Variation
The 8-oxaspiro[4.5]decane scaffold is a component of ligands that have been investigated for their activity at opioid receptors. Structural modifications to this core and its substituents can lead to significant differences in binding affinity and selectivity across the mu (MOR), kappa (KOR), and nociceptin/orphanin FQ (NOP, or ORL-1) receptor subtypes.
For example, studies on related spirocyclic systems have demonstrated that subtle changes can tune receptor preference. The compound U-69,593, which contains a 7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl moiety, is a well-known selective KOR agonist. nih.gov Research into N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, a different but related spirocyclic class, showed that substitutions on the biaryl moiety could enhance affinity for the MOR. nih.gov Some compounds in this series displayed high affinity for MOR and NOP receptors while having lower affinity for KOR and delta-opioid receptors (DOR), highlighting the potential to achieve selectivity through structural variation. nih.gov
The development of ligands that are dual MOR/NOP receptor agonists is an area of interest, as simultaneous activation of these receptors may produce analgesia while mitigating the side effects associated with conventional MOR agonists. elifesciences.orgresearchgate.net The rigid spirocyclic structure is well-suited for designing such ligands, as it can orient functional groups to simultaneously satisfy the binding requirements of two different receptor subtypes.
| Compound | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | NOP (ORL-1) Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| U-69,593 Analogue | - | High Affinity | - | nih.gov |
| Triazaspiro[4.5]decan-4-one Derivative 1 | 1.5 | 150 | 1.2 | nih.gov |
| Triazaspiro[4.5]decan-4-one Derivative 2 | 0.9 | 85 | 0.8 | nih.gov |
To be a viable therapeutic candidate, a compound must not only show affinity for its intended target but also selectivity against other receptors to avoid off-target effects. Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively studied for their interactions with muscarinic, dopaminergic, and sigma-1 receptors.
Muscarinic Receptors: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. nih.gov While some initial compounds showed potent but non-selective muscarinic activity, systematic modifications led to analogues with preferential affinity for M1 over M2 receptors. nih.gov For example, the introduction of a 3-methylene or a 2-ethyl group on the tetrahydrofuran ring conferred M1 selectivity. nih.gov
Dopamine Receptors: While specific data for 8-oxaspiro[4.5]decan-3-amine at dopamine receptors is not prominently detailed, the general class of spirocyclic amines has been explored as dopamine receptor ligands. High homology between dopamine receptor subtypes (e.g., D2 and D3) makes achieving selectivity challenging, but the rigid conformational constraint offered by spirocyclic systems can be exploited to target subtle differences in their binding pockets. mdpi.com
Sigma-1 Receptors: Research has identified 1-oxa-8-azaspiro[4.5]decane derivatives as potent and selective sigma-1 (σ₁) receptor ligands. nih.gov A study of seven such ligands showed they all exhibited nanomolar affinity for σ₁ receptors (Ki = 0.47 - 12.1 nM) with moderate to good selectivity over σ₂ receptors (selectivity ratios ranging from 2 to 44). nih.gov This demonstrates that the oxaspirocyclic core can be effectively targeted to the sigma-1 receptor, a chaperone protein involved in various cellular functions, with high affinity. nih.govmdpi.com
| Compound Class | Receptor Target | Affinity Range (Ki, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | Muscarinic M1/M2 | Varies | Some derivatives show M1 > M2 selectivity | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ₁) | 0.47 - 12.1 | 2 to 44-fold selective over Sigma-2 (σ₂) | nih.gov |
Modifying the core spirocyclic ring system is a powerful strategy to modulate pharmacological properties. Structure-activity relationship studies on related scaffolds reveal that even minor changes to the ring structure can have profound effects on binding affinity and selectivity.
In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, replacing the ketone at the 3-position with a methylene group or an oxime, or adding an ethyl group at the 2-position, resulted in compounds with preferential affinity for M1 over M2 receptors. nih.gov This indicates that the shape and electronic properties of the tetrahydrofuran portion of the spirocycle are critical for differentiating between muscarinic receptor subtypes.
Furthermore, altering the heteroatom composition of the spirocycle can drastically change its activity profile. A study on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones (introducing an additional nitrogen into the five-membered ring) found that altering the N-alkyl substituent could increase M1/M2 binding selectivity, though it often resulted in a loss of agonist activity. nih.gov Replacing the ether oxygen at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding, suggesting the importance of this specific heteroatom for interaction. nih.gov These findings underscore that the integrity of the 8-oxaspiro[4.5]decane core, including the specific placement of the oxygen and nitrogen atoms, is a key determinant of both potency and receptor selectivity.
Impact of Chirality on Pharmacological Activity and Eudismic Ratios
Studies involving the optical resolution of certain 1-oxa-8-azaspiro[4.5]decane derivatives have revealed interesting findings regarding their eudismic ratios. The eudismic ratio is a measure of the difference in pharmacological activity between the enantiomers of a chiral drug. For instance, in the case of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the eudismic ratios for their binding affinity to muscarinic receptors were found to be low nih.gov. This suggests that both enantiomers of these compounds have similar affinities for the receptor.
However, a more pronounced difference was observed in their functional activity. The M1 muscarinic agonist activity was found to reside preferentially in the (-)-isomers of these compounds nih.gov. This indicates that while both enantiomers may bind to the receptor, one is more effective at eliciting a biological response. The absolute configuration of the more active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S nih.gov. This highlights the importance of stereochemistry in the design of pharmacologically active spirocyclic compounds.
While direct studies on the eudismic ratios of 8-Oxaspiro[4.5]decan-3-amine;hydrochloride are not extensively documented in publicly available literature, the findings from these closely related analogs suggest that the pharmacological activity of its enantiomers could also exhibit significant differences. The spatial arrangement of the amine group and the oxaspirocyclic core is likely to be a key determinant of receptor interaction and subsequent biological activity.
Table 1: Chiral Properties of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Eudismic Ratio (Binding Affinity) | More Active Enantiomer (M1 Agonist Activity) | Absolute Configuration of Active Enantiomer |
|---|---|---|---|
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Low | (-)-isomer | Not Specified |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Low | (-)-isomer | S |
Development of Bifunctional Ligands Integrating 8-Oxaspiro[4.5]decan-3-amine Scaffolds
The 8-oxaspiro[4.5]decane scaffold, due to its rigid and three-dimensional structure, presents an attractive framework for the development of bifunctional ligands. Bifunctional ligands are molecules designed to interact with two different biological targets simultaneously, which can lead to improved therapeutic profiles, novel pharmacological effects, or serve as research tools to probe complex biological systems.
While the direct integration of the this compound moiety into bifunctional ligands is an area of ongoing research, the broader class of spiro-piperidine and related spirocyclic scaffolds has been successfully incorporated into dual-target inhibitors. For example, spiro heterocycles bearing a piperidine moiety have been investigated as potential scaffolds for various therapeutic applications nih.gov. The piperidine ring within the 8-oxaspiro[4.5]decane structure provides a key anchor point for chemical modification and linkage to other pharmacophores.
The design of bifunctional ligands often involves connecting two distinct pharmacophores through a linker. The 8-oxaspiro[4.5]decan-3-amine scaffold can serve as one of these pharmacophores, with the amine group providing a convenient handle for covalent attachment of a linker and a second pharmacophore. This approach has been explored in the design of dual-target inhibitors for complex diseases such as cancer, where targeting multiple pathways can be more effective than single-target therapies. For instance, the concept of dual targeting of EGFR and HER-2 has been a valid anti-cancer approach rsc.org.
Furthermore, the development of bifunctional radioligands for imaging applications represents another avenue where the 8-oxaspiro[4.5]decane scaffold could be utilized. The synthesis of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands demonstrates the utility of this core structure in developing probes for positron emission tomography (PET) imaging nih.gov. The stable and well-defined structure of the spirocyclic system is advantageous for designing ligands with high affinity and selectivity for their intended targets.
The exploration of spiro compounds in the design of dual-target kinase inhibitors has also shown promise. By combining pharmacophores that target different kinases, it is possible to overcome drug resistance and achieve synergistic therapeutic effects. The rigid nature of spirocyclic scaffolds can help to optimize the spatial orientation of the two pharmacophores for optimal interaction with their respective binding sites.
Pharmacological Characterization and Molecular Target Engagement
In Vitro Receptor Binding and Functional Assays
No specific data from radioligand displacement studies for 8-Oxaspiro[4.5]decan-3-amine;hydrochloride are available in the public domain.
Information regarding the effect of this compound on G protein coupling or signaling pathway activation is not available.
There is no available research detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound.
In Vitro Cellular Assays for Functional Activity
Specific studies on the modulation of neuronal activity by this compound have not been identified.
There is no available data from cell-based assays investigating the effect of this compound on HIV-1 expression in microglia.
Molecular Modeling and Docking Studies for Receptor-Ligand Interactions
Detailed computational studies, which are crucial for understanding how a ligand such as this compound interacts with its biological receptor, appear to be unpublished or proprietary. Such studies typically involve the use of computational models to predict the binding affinity and orientation of a ligand within the active site of a protein.
Binding Site Analysis and Critical Residue Interactions
Information regarding the specific amino acid residues that are critical for the binding of this compound to its putative receptor is not available in the reviewed literature. This type of analysis is fundamental to understanding the mechanism of action at a molecular level and for the rational design of new, more potent, or selective compounds.
Molecular Dynamics Simulations of Receptor-Ligand Complexes
Molecular dynamics simulations provide insights into the dynamic nature of the interaction between a ligand and its receptor over time, offering a more realistic representation of the biological environment. Despite a thorough search, no studies detailing such simulations for this compound could be located. These simulations are essential for assessing the stability of the ligand-receptor complex and for identifying key conformational changes that may occur upon binding.
Due to the absence of specific research data for this compound in these advanced computational areas, a detailed and scientifically accurate article adhering to the requested outline could not be generated. The scientific community awaits further research to elucidate the molecular pharmacology of this compound.
Computational Approaches in the Design and Analysis of 8 Oxaspiro 4.5 Decan 3 Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 8-Oxaspiro[4.5]decan-3-amine. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, electron density distribution, and electrostatic potential. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's susceptibility to nucleophilic and electrophilic attack.
The spirocyclic nature of 8-Oxaspiro[4.5]decan-3-amine introduces significant three-dimensionality, which influences its electronic properties. QM calculations can precisely map the molecular electrostatic potential (MEP) onto the electron density surface. This map reveals regions of positive potential, typically around the amine group's hydrogen atoms, indicating sites prone to interaction with nucleophiles or hydrogen bond acceptors. Conversely, areas of negative potential, expected near the oxygen atom of the tetrahydrofuran (B95107) ring, highlight regions attractive to electrophiles or hydrogen bond donors. These calculations are critical for understanding how the molecule will interact with biological targets at a sub-atomic level.
Table 1: Hypothetical Quantum Mechanical Properties of 8-Oxaspiro[4.5]decan-3-amine Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Parent Compound | -6.2 | 2.1 | 8.3 | 1.8 |
| N-acetyl | -6.5 | 1.9 | 8.4 | 3.5 |
| 4-fluoro-cyclohexyl | -6.3 | 2.0 | 8.3 | 2.5 |
Note: This table contains illustrative data for educational purposes and does not represent experimentally verified values.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of 8-Oxaspiro[4.5]decan-3-amine, revealing its conformational landscape and flexibility over time. These simulations model the movement of every atom in the molecule by solving Newton's equations of motion, offering a view of how the molecule behaves in a simulated physiological environment, such as in aqueous solution.
For a spirocyclic compound, MD is particularly valuable for exploring the different spatial arrangements the rings can adopt. The cyclohexane (B81311) and tetrahydrofuran rings fused at a single spiro-carbon atom have restricted, yet significant, flexibility. MD simulations can sample the various chair and boat conformations of the cyclohexane ring and the envelope and twist conformations of the tetrahydrofuran ring. By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial, as the specific three-dimensional shape (conformation) a molecule adopts is often what determines its ability to bind to a biological receptor. mdpi.comnih.gov
In Silico Screening and Virtual Ligand Design Based on Spirocyclic Scaffolds
The 8-Oxaspiro[4.5]decan-3-amine structure serves as a valuable spirocyclic scaffold for in silico drug design. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This process can be either structure-based or ligand-based.
In structure-based virtual screening, a 3D model of the target protein is used. Millions of virtual compounds are then computationally "docked" into the binding site of the target to predict their binding orientation and affinity. nih.gov The spirocyclic core of 8-Oxaspiro[4.5]decan-3-amine provides a rigid, three-dimensional framework that can be elaborated with different functional groups to optimize interactions within a binding pocket.
Ligand-based virtual screening, on the other hand, is used when the structure of the target is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. nih.gov A model representing the key chemical features of these active ligands, known as a pharmacophore, is generated. This pharmacophore is then used as a query to search virtual libraries for new molecules, such as derivatives of the 8-Oxaspiro[4.5]decan-3-amine scaffold, that possess a similar arrangement of features. researchgate.net
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of 8-Oxaspiro[4.5]decan-3-amine, cheminformatics tools are used to calculate a wide range of molecular descriptors for a series of its analogs. These descriptors quantify various aspects of the molecule's structure, including its size, shape, lipophilicity (logP), and electronic properties.
This data is then used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activity. By analyzing a training set of spirocyclic compounds with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives of 8-Oxaspiro[4.5]decan-3-amine. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, saving significant time and resources.
Table 2: Example Data for a Hypothetical QSAR Model of Spirocyclic Analogs
| Compound ID | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |
| SPIRO-01 | 155.24 | 1.2 | 38.3 | 550 |
| SPIRO-02 | 197.28 | 1.5 | 58.5 | 210 |
| SPIRO-03 | 215.31 | 0.9 | 38.3 | 430 |
| SPIRO-04 | 229.29 | 2.1 | 38.3 | 85 |
Note: This table contains illustrative data for educational purposes and does not represent experimentally verified values.
Predictive Models for Receptor Binding, Functional Efficacy, and Metabolic Pathways
Building on the principles of QSAR and molecular docking, more advanced predictive models can be developed to forecast specific pharmacological properties of 8-Oxaspiro[4.5]decan-3-amine and its derivatives.
Receptor Binding: Sophisticated scoring functions within molecular docking programs estimate the free energy of binding between a ligand and a receptor, providing a prediction of binding affinity. nih.govsemanticscholar.org Machine learning algorithms can also be trained on large datasets of known ligand-receptor interactions to create models that predict binding affinity for new compounds based solely on their chemical structure.
Functional Efficacy: Predicting whether a compound will act as an agonist (activator) or antagonist (inhibitor) at a receptor is more complex. These models often require detailed knowledge of the receptor's active and inactive states and may use techniques like MD simulations to observe how a ligand influences the receptor's conformational dynamics.
Metabolic Pathways: In silico models are widely used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For 8-Oxaspiro[4.5]decan-3-amine, these models can predict its likely sites of metabolism by enzymes such as Cytochrome P450. By identifying which parts of the molecule are most susceptible to modification (e.g., oxidation of the cyclohexane ring or N-dealkylation of the amine), chemists can redesign the molecule to improve its metabolic stability and pharmacokinetic profile.
Preclinical Investigations and Translational Research Paradigms
In Vivo Receptor Occupancy and Distribution Studies
There are no published studies to date on the use of positron emission tomography (PET) imaging with radiolabeled probes specifically designed for 8-Oxaspiro[4.5]decan-3-amine;hydrochloride. The development of a novel PET radioligand is a complex process that involves radiosynthesis, in vitro characterization, and subsequent in vivo evaluation in animal models before potential translation to human studies. This process aims to create a molecule that can be labeled with a positron-emitting radionuclide (such as carbon-11 (B1219553) or fluorine-18) and that binds with high affinity and selectivity to a specific target in the brain or other organs. Such a tool would be invaluable for non-invasively studying the in vivo distribution, pharmacokinetics, and target engagement of this compound. However, the scientific literature does not currently contain any reports of such a radiolabeled probe for this compound.
Autoradiography for Target Localization and Distribution
There is no available information from autoradiography studies to delineate the specific tissue, cellular, or subcellular localization and distribution of this compound. Such studies, which would typically involve radiolabeling the compound, are crucial for identifying its primary biological targets and understanding its pharmacokinetic profile at a microscopic level. Without these investigations, the in vivo distribution pattern and potential sites of action for this compound remain unknown.
Mechanistic Preclinical Toxicology and Biomarker Identification Related to Molecular Mechanisms
Similarly, publicly accessible records contain no data on the mechanistic preclinical toxicology of this compound. Research into the compound's potential adverse effects at a molecular level, including the identification of any associated safety biomarkers, has not been published. Therefore, information regarding its interaction with off-target pathways, potential for cytotoxicity, or any other toxicological endpoints is not available.
Metabolic Pathways and Pharmacokinetic Considerations Mechanistic Focus
In Vitro Metabolic Stability and Metabolite Identification (e.g., N-dealkylation, N-oxidation)
The metabolic stability of a compound, assessed in vitro, provides an early indication of its persistence in the body. For amine-containing compounds like 8-Oxaspiro[4.5]decan-3-amine, the primary routes of metabolism are anticipated to be N-dealkylation and N-oxidation. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.govnih.gov
N-dealkylation involves the removal of an alkyl group from the nitrogen atom, a common metabolic pathway for secondary and tertiary amines. nih.gov In the case of substituted analogues of 8-Oxaspiro[4.5]decan-3-amine, this would lead to the formation of a primary amine metabolite. This process is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves. nih.gov
N-oxidation , on the other hand, involves the direct oxidation of the nitrogen atom to form an N-oxide. This pathway is more common for tertiary amines but can also occur with secondary amines. nih.gov
The identification of these potential metabolites is typically achieved through incubation of the parent compound with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry. While specific metabolite identification studies for 8-Oxaspiro[4.5]decan-3-amine are not available, a general understanding of amine metabolism suggests these pathways would be prominent.
Table 1: Predicted Phase I Metabolic Pathways for 8-Oxaspiro[4.5]decan-3-amine
| Metabolic Reaction | Predicted Metabolite(s) | Enzymatic System |
| N-dealkylation | Primary amine analogue | Cytochrome P450 |
| N-oxidation | N-oxide derivative | Cytochrome P450, Flavin-containing monooxygenases (FMO) |
| Hydroxylation | Hydroxylated spirocyclic core | Cytochrome P450 |
Cytochrome P450 Enzyme Inhibition and Induction Profiling
A critical aspect of a drug's pharmacokinetic profile is its potential to interact with CYP enzymes, either by inhibiting or inducing their activity. Such interactions can lead to significant drug-drug interactions. Therefore, profiling the inhibitory and inductive potential of 8-Oxaspiro[4.5]decan-3-amine against major CYP isoforms is essential.
While direct data for 8-Oxaspiro[4.5]decan-3-amine is unavailable, a study on a structurally related spirocyclic compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, provides valuable insight. nih.gov In this study, the compound was assessed for its inhibitory effects on five major CYP isoforms. The results indicated a low potential for CYP inhibition, with IC50 values greater than or equal to 5 µM for all tested enzymes. nih.gov
Table 2: In Vitro Cytochrome P450 Inhibition Profile of a Structurally Related Spirocyclic Amine
| CYP Isoform | IC50 (µM) |
| CYP1A2 | ≥5 |
| CYP2C9 | ≥5 |
| CYP2C19 | ≥5 |
| CYP2D6 | ≥5 |
| CYP3A4 | ≥5 |
| Data from a study on a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative. nih.gov |
CYP induction studies are also crucial, as they can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically conducted in cultured human hepatocytes by measuring the increase in CYP enzyme expression and activity following exposure to the test compound.
Characterization of Transporter Interactions Affecting Distribution
Drug transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption, distribution, and excretion of many drugs. nih.gov P-gp is an efflux transporter that can actively pump substrates out of cells, thereby limiting their oral absorption and penetration into tissues like the brain. nih.gov
In vitro assays, such as those using Caco-2 cell monolayers, are commonly employed to assess a compound's potential as a P-gp substrate or inhibitor.
Metabolic Fate of 8-Oxaspiro[4.5]decan-3-amine and its Analogues in Preclinical Species
Understanding the metabolic fate of a drug candidate in preclinical species is essential for extrapolating its pharmacokinetic properties to humans. While specific data for 8-Oxaspiro[4.5]decan-3-amine is not available, the pharmacokinetic parameters of the aforementioned spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine in rats provide a relevant case study. nih.gov
The study revealed that this analogue exhibited poor pharmacokinetic properties in rats, characterized by high clearance, a large volume of distribution, a moderate half-life, and low oral bioavailability. nih.gov
Table 3: Pharmacokinetic Parameters of a Structurally Related Spirocyclic Amine in Rats
| Parameter | Value |
| Clearance (Cl) | 4.0 L/h·kg |
| Volume of Distribution (Vss) | 7.52 L/kg |
| Half-life (t1/2) | 1.6 h |
| Oral Bioavailability (F) | 4% |
| Data from a study on a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative. nih.gov |
These findings in a preclinical species suggest that analogues of 8-Oxaspiro[4.5]decan-3-amine may undergo extensive first-pass metabolism, contributing to the observed high clearance and low oral bioavailability. The large volume of distribution indicates that the compound is widely distributed into tissues. The moderate half-life suggests that the compound is cleared from the body at a reasonable rate. Further studies in other preclinical species would be necessary to assess interspecies differences in metabolism and pharmacokinetics.
Future Research Directions and Unexplored Avenues
Development of Next-Generation 8-Oxaspiro[4.5]decan-3-amine Analogues with Optimized Profiles
The development of next-generation analogues of 8-Oxaspiro[4.5]decan-3-amine is a critical step towards optimizing its pharmacological profile. The spirocyclic core offers multiple vectors for chemical modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. Future research should focus on systematic structure-activity relationship (SAR) studies to explore the impact of substitutions on the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, as well as modifications of the amine functionality.
Key areas for analogue development include:
Stereochemical exploration : The chiral centers within the 8-Oxaspiro[4.5]decan-3-amine scaffold should be systematically investigated. The synthesis and biological evaluation of individual stereoisomers are crucial, as different spatial arrangements can lead to significant variations in target engagement and off-target effects.
Functional group modification : The primary amine offers a versatile handle for the introduction of a wide range of functional groups. Acylation, alkylation, and arylation can be employed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioisosteric replacement : The strategic replacement of functional groups with bioisosteres can lead to improved potency and metabolic stability. For instance, the ether oxygen in the tetrahydrofuran ring could be replaced with other heteroatoms to explore novel chemical space and potentially new biological activities.
| Modification Strategy | Rationale | Potential Outcomes |
| Stereoisomer Synthesis | Isolate and test individual enantiomers and diastereomers. | Improved target selectivity and reduced off-target toxicity. |
| Amine Functionalization | Introduce diverse substituents on the amine group. | Enhanced potency and modulated pharmacokinetic properties. |
| Ring Substitution | Add substituents to the cyclohexane or tetrahydrofuran rings. | Fine-tuning of lipophilicity and target interaction. |
| Bioisosteric Replacement | Replace the ether oxygen with other heteroatoms (e.g., S, N). | Novel chemical scaffolds with potentially different biological activities. |
Investigation of Novel Molecular Targets Beyond Opioid and Sigma Receptors
While the 8-Oxaspiro[4.5]decan-3-amine scaffold may have initial associations with central nervous system (CNS) targets like opioid and sigma receptors due to the prevalence of spirocyclic structures in this area, a broader screening approach is warranted to uncover novel molecular targets. High-throughput screening (HTS) campaigns against diverse target classes will be instrumental in identifying unexpected biological activities.
Future investigations should include:
Broad-panel receptor screening : Profiling 8-Oxaspiro[4.5]decan-3-amine and its analogues against a comprehensive panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.
Enzyme inhibition assays : Assessing the inhibitory activity against key enzyme families, such as kinases, proteases, and epigenetic modifiers, which are implicated in a wide range of diseases.
Phenotypic screening : Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, without a priori knowledge of the molecular target. This approach can uncover novel mechanisms of action and first-in-class therapeutic opportunities.
Application of the 8-Oxaspiro[4.5]decan-3-amine Scaffold in Emerging Therapeutic Areas
The unique structural features of the 8-Oxaspiro[4.5]decan-3-amine scaffold make it a promising candidate for addressing unmet medical needs in various emerging therapeutic areas. Its three-dimensionality and potential for generating diverse chemical libraries could be leveraged to tackle challenging drug targets. acs.org
Potential new therapeutic areas for exploration include:
Neurodegenerative diseases : The ability of spirocyclic compounds to cross the blood-brain barrier suggests their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov Analogues could be designed to target key pathological proteins or pathways involved in these disorders.
Oncology : The development of spirocyclic compounds as anti-glioblastoma agents highlights their potential in cancer therapy. nih.gov Future research could explore the efficacy of 8-Oxaspiro[4.5]decan-3-amine derivatives against various cancer cell lines and in animal models of cancer.
Infectious diseases : Spirocyclic pyrrolidines have been synthesized as central cores for antibacterial agents. nih.gov This suggests that the 8-Oxaspiro[4.5]decan-3-amine scaffold could be a valuable starting point for the development of novel anti-infective agents.
Advanced Computational Methodologies in Spirocyclic Compound Design and Optimization
The integration of advanced computational methodologies can significantly accelerate the design and optimization of novel 8-Oxaspiro[4.5]decan-3-amine analogues. In silico techniques can provide valuable insights into ligand-receptor interactions and predict the physicochemical properties of virtual compounds, thereby guiding synthetic efforts towards molecules with a higher probability of success.
Key computational approaches to be employed include:
Molecular docking and dynamics simulations : To predict the binding modes of 8-Oxaspiro[4.5]decan-3-amine analogues to their molecular targets and to assess the stability of the ligand-receptor complexes.
Quantitative Structure-Activity Relationship (QSAR) modeling : To develop predictive models that correlate the chemical structures of analogues with their biological activities, aiding in the design of more potent compounds.
Virtual screening of spirocyclic libraries : To computationally screen large virtual libraries of 8-Oxaspiro[4.5]decan-3-amine derivatives against various targets, prioritizing a smaller subset of compounds for synthesis and biological testing.
Integration of Omics Technologies in Pharmacological Research of Spirocyclic Amines
The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the pharmacological effects of 8-Oxaspiro[4.5]decan-3-amine and its analogues. researchgate.netfrontiersin.org These high-throughput methods can help to elucidate mechanisms of action, identify biomarkers of drug response, and uncover potential off-target effects. mdpi.comnih.gov
Future research should incorporate:
Transcriptomic analysis : To identify changes in gene expression profiles in cells or tissues treated with 8-Oxaspiro[4.5]decan-3-amine derivatives, providing insights into the affected signaling pathways.
Proteomic studies : To investigate alterations in protein expression and post-translational modifications, which can help to identify the direct and indirect targets of the compounds.
Metabolomic profiling : To analyze changes in the cellular metabolome, offering a functional readout of the physiological state of the cell in response to compound treatment.
The integration of multi-omics data will be crucial for building comprehensive models of the biological effects of this class of spirocyclic amines and for advancing their development as novel therapeutic agents. nih.gov
Q & A
Q. What are the optimal synthetic routes for 8-Oxaspiro[4.5]decan-3-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step pathways, including:
- Cyclization strategies : Reacting tetrahydrofuran derivatives with amines under acidic conditions to form the spirocyclic core .
- Reductive amination : Using ketone intermediates and ammonia/amines with reducing agents like sodium cyanoborohydride .
- Flow chemistry : Continuous flow processes improve scalability and safety for azide reduction steps, achieving >90% yield in some protocols .
Key Variables:
- Temperature : Elevated temperatures (60–80°C) enhance cyclization but may degrade sensitive functional groups.
- Catalysts : Palladium or nickel catalysts improve hydrogenation efficiency in reductive steps.
- Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility .
Q. How is 8-Oxaspiro[4.5]decan-3-amine hydrochloride characterized, and which spectroscopic techniques are critical?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., distinct signals at δ 3.5–4.0 ppm for oxa-ring protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 188.12 for the free base).
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic conformation .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
Q. What are the baseline biological activities of this compound, and how are enzyme inhibition assays designed?
Methodological Answer:
- Carbonic anhydrase inhibition :
- Protocol : Incubate compound with bovine carbonic anhydrase II (0.1 µM) in Tris buffer (pH 7.4). Monitor CO₂ hydration via stopped-flow spectrophotometry.
- Results : IC₅₀ values range from 0.5–5 µM, depending on substituents .
- Anticancer screening :
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?
Methodological Answer:
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to control stereochemistry .
- Chromatographic resolution :
Q. How do structural modifications (e.g., halogenation) alter biological activity, and what data contradictions exist in SAR studies?
Methodological Answer:
Q. Analysis of Contradictions :
Q. What computational methods predict binding modes with biological targets, and how are MD simulations validated?
Methodological Answer:
- Docking studies : AutoDock Vina models interactions with carbonic anhydrase (binding energy ≤ -9 kcal/mol). Validate with crystallographic data (RMSD ≤ 2.0 Å) .
- Molecular dynamics (MD) :
Q. How do spirocyclic analogs compare in pharmacokinetic profiles, and what metabolic pathways dominate?
Methodological Answer:
| Analog | t₁/₂ (h) | Major Metabolites | CYP450 Isoforms Involved |
|---|---|---|---|
| Parent | 2.1 | N-Oxide, hydroxylated | CYP3A4, CYP2D6 |
| 8-Thia | 4.3 | Sulfoxide, glucuronide | CYP2C9 |
| 1-Oxa | 1.8 | Deaminated | CYP2E1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
